molecular formula C10H7FN2O B1340846 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 433920-88-8

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No. B1340846
CAS RN: 433920-88-8
M. Wt: 190.17 g/mol
InChI Key: JAKXSDVUPAZQMD-UHFFFAOYSA-N
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Description

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is 1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H . This compound belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .


Physical And Chemical Properties Analysis

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde has a molecular weight of 190.18 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry

The compound “3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde” belongs to the pyrazole family, a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives have been extensively studied in synthetic chemistry due to their promising agro-chemical, fluorescent, and biological properties . They are found as a core framework in a huge library of heterocyclic compounds .

Biological Activities

Pyrazole derivatives, including “3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde”, have been reported to exhibit a wide range of biological activities . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also demonstrated significant antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Drug Development

Due to their diverse pharmacological effects, pyrazole derivatives are considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This makes “3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde” a valuable compound in drug development.

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole derivatives to justify their biological activities . For instance, the molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .

Safety and Hazards

The safety information for 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins to exert its effects.

Mode of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might interact with its targets in a similar manner.

Pharmacokinetics

Similar compounds have been analyzed according to the rule-of-five developed by lipinski co-workers , which suggests that this compound might have good absorption and bioavailability.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde might have similar effects.

Action Environment

Similar compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °c to 340 °c , suggesting that this compound might also be stable under various environmental conditions.

properties

IUPAC Name

3-fluoro-4-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXSDVUPAZQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585469
Record name 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433920-88-8
Record name 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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